molecular formula C18H24N2O5S2 B10968628 3,4-Dimethyl-6-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10968628
M. Wt: 412.5 g/mol
InChI Key: KALWCNXWNQMLDY-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-6-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine moiety, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-6-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Attachment of the Thiophene Sulfonyl Group: This is typically done through sulfonylation reactions using thiophene sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,4-DIMETHYL-6-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-6-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene sulfonyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHYL-6-{[4-(2-THIENYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID: shares similarities with other piperazine derivatives and thiophene-containing compounds.

Uniqueness

  • The combination of a cyclohexene ring, piperazine moiety, and thiophene sulfonyl group in a single molecule is unique, providing a distinct set of chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C18H24N2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

3,4-dimethyl-6-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H24N2O5S2/c1-12-10-14(15(18(22)23)11-13(12)2)17(21)19-5-7-20(8-6-19)27(24,25)16-4-3-9-26-16/h3-4,9,14-15H,5-8,10-11H2,1-2H3,(H,22,23)

InChI Key

KALWCNXWNQMLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)O)C

Origin of Product

United States

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